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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers working to improve the in vivo stability and half-life of JNJ-10191584, a

selective histamine H4 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic liabilities of JNJ-10191584 that could contribute to poor in

vivo stability?

A1: While specific metabolic pathways for JNJ-10191584 are not extensively published,

molecules with similar structures, such as benzimidazoles and piperazines, can be susceptible

to several metabolic transformations. Potential metabolic liabilities may include:

Oxidation: The benzimidazole ring and the piperazine ring are susceptible to oxidation by

cytochrome P450 (CYP) enzymes.

N-dealkylation: The methyl group on the piperazine ring can be removed through N-

dealkylation.

Hydrolysis: The amide bond could be subject to hydrolysis by amidases.

Identifying the primary metabolic pathways is a critical first step in improving the in vivo stability

of JNJ-10191584.
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Q2: What general strategies can be employed to improve the in vivo half-life of a small

molecule like JNJ-10191584?

A2: Several strategies can be explored to extend the in vivo half-life of small molecule drugs:

Structural Modification: Introducing chemical modifications to block metabolic hotspots. For

instance, introducing halogens can sometimes increase metabolic stability and half-life.[1][2]

[3]

Formulation Strategies:

Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like

liposomes or micelles can protect it from degradation.[4]

Polymer-Based Formulations: Encapsulating the drug in polymeric nanoparticles can

shield it from enzymatic degradation.[4]

Amorphous Solid Dispersions: This can improve solubility and prevent crystallization,

which may indirectly enhance plasma stability.[4][5]

Prodrug Approach: Designing a prodrug that is converted to the active JNJ-10191584 in vivo

can improve its pharmacokinetic profile.[4]

PEGylation: Attaching polyethylene glycol (PEG) chains can increase the molecule's

hydrodynamic volume, reducing renal clearance.

Binding to Plasma Proteins: Increasing the affinity for plasma proteins like albumin can

reduce clearance and prolong half-life.[4][6]

Q3: How can I experimentally determine the in vivo stability and half-life of JNJ-10191584?

A3: A standard pharmacokinetic (PK) study in an animal model (e.g., rats or mice) is the

primary method. This typically involves:

Administering a defined dose of JNJ-10191584 (intravenously and/or orally).

Collecting blood samples at various time points post-administration.
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Quantifying the concentration of JNJ-10191584 in plasma using a validated analytical

method (e.g., LC-MS/MS).

Calculating key PK parameters, including half-life (t½), clearance (CL), and volume of

distribution (Vd), from the plasma concentration-time profile.

Troubleshooting Guides
Issue 1: Rapid in vivo clearance and short half-life of JNJ-10191584 observed in initial

pharmacokinetic studies.

Potential Cause Troubleshooting Step Expected Outcome

High first-pass metabolism

1. Conduct an in vitro

metabolic stability assay using

liver microsomes or

hepatocytes. 2. Identify the

major metabolites using LC-

MS/MS.

Identification of metabolic

hotspots on the JNJ-10191584

molecule.

Poor plasma protein binding

1. Perform a plasma protein

binding assay (e.g., equilibrium

dialysis).

Determine the fraction of

unbound drug, which is more

susceptible to clearance.

Rapid renal clearance

1. Analyze urine samples from

the PK study to quantify the

amount of unchanged JNJ-

10191584 excreted.

High levels of unchanged drug

in urine suggest significant

renal clearance.

Issue 2: Low oral bioavailability of JNJ-10191584.
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Potential Cause Troubleshooting Step Expected Outcome

Poor aqueous solubility

1. Determine the solubility of

JNJ-10191584 at different pH

values. 2. Explore formulation

strategies such as amorphous

solid dispersions or lipid-based

formulations.[4][5]

Improved dissolution and

absorption.

Efflux by transporters (e.g., P-

glycoprotein)

1. Conduct an in vitro Caco-2

permeability assay to assess

drug efflux.

Determine if JNJ-10191584 is

a substrate for efflux

transporters.

Extensive first-pass

metabolism

1. See troubleshooting steps

for "High first-pass

metabolism" above.

Elucidate the role of

metabolism in low

bioavailability.

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
using Liver Microsomes
Objective: To determine the rate of metabolism of JNJ-10191584 in vitro.

Materials:

JNJ-10191584

Pooled liver microsomes (from the species of interest, e.g., human, rat)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Positive control compound (e.g., testosterone)

Acetonitrile (with internal standard for LC-MS/MS analysis)

Procedure:
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Prepare a stock solution of JNJ-10191584 in a suitable solvent (e.g., DMSO).

Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and JNJ-

10191584 solution.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37°C with shaking.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold

acetonitrile containing an internal standard.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of JNJ-

10191584.

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of JNJ-10191584 Analogs

Compound
Structural
Modification

In Vitro Half-life
(min) in Human
Liver Microsomes

Intrinsic Clearance
(µL/min/mg protein)

JNJ-10191584 Parent Compound 15 46.2

Analog A
Fluorination on

benzimidazole ring
45 15.4

Analog B
Deuteration at N-

methyl group
25 27.7

Analog C

Replacement of

methyl with

cyclopropyl

35 19.8
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Table 2: Hypothetical Pharmacokinetic Parameters of JNJ-10191584 Formulations in Rats

Formulation
Dosing
Route

Half-life (t½)
(h)

Cmax
(ng/mL)

AUC
(ng·h/mL)

Oral
Bioavailabil
ity (%)

Aqueous

Suspension
Oral 1.2 150 360 15

Lipid-Based

Formulation
Oral 3.5 450 1575 65

Polymeric

Nanoparticles
Oral 5.8 380 2204 91

Saline

Solution
IV 0.8 1200 2400 -
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Caption: Troubleshooting workflow for improving JNJ-10191584's in vivo half-life.
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Caption: Conceptual strategies for enhancing the pharmacokinetic profile of JNJ-10191584.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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